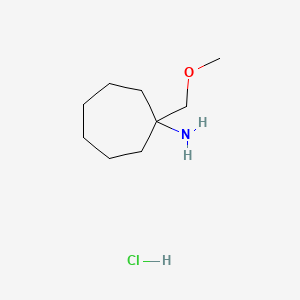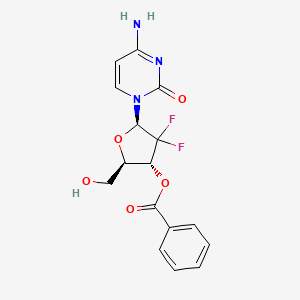
Gemcitabine 3'-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine 3’-Benzoate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and bladder cancers . The benzoate derivative is synthesized to enhance certain properties of the parent compound, such as its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine 3’-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of gemcitabine. One common method includes the use of benzoic anhydride in the presence of a base like pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of Gemcitabine 3’-Benzoate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Gemcitabine 3’-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gemcitabine and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Gemcitabine and benzoic acid.
Substitution: Various gemcitabine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Gemcitabine 3’-Benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with cellular enzymes and its role in DNA synthesis inhibition.
Industry: Utilized in the development of new chemotherapeutic formulations and drug delivery systems.
Mecanismo De Acción
Gemcitabine 3’-Benzoate exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is converted to its active triphosphate form, which gets incorporated into the DNA strand, leading to chain termination . This action inhibits the replication of cancer cells and induces apoptosis. The compound targets ribonucleotide reductase and DNA polymerase, crucial enzymes in DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fluorouracil: A pyrimidine analog that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of fluorouracil.
Uniqueness
Gemcitabine 3’-Benzoate is unique due to its enhanced stability and bioavailability compared to gemcitabine. This makes it a promising candidate for developing more effective cancer treatments .
Propiedades
Fórmula molecular |
C16H15F2N3O5 |
|---|---|
Peso molecular |
367.30 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
Clave InChI |
QZHKHSILGSHQRT-MPKXVKKWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


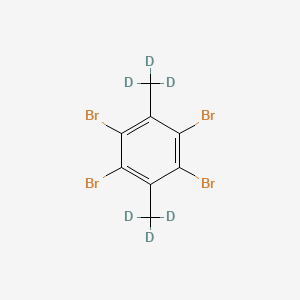
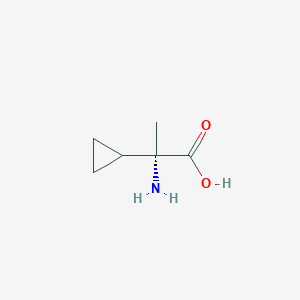

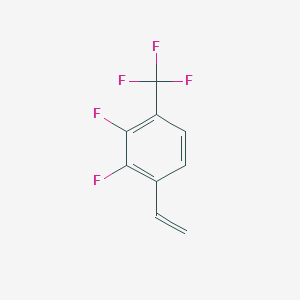

![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
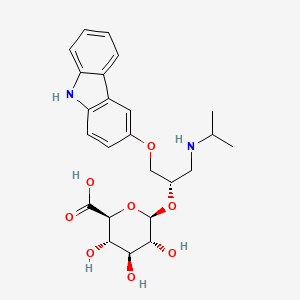

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
